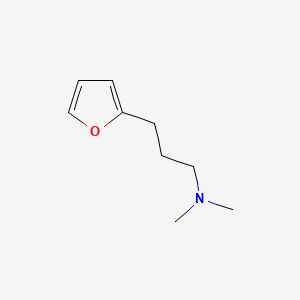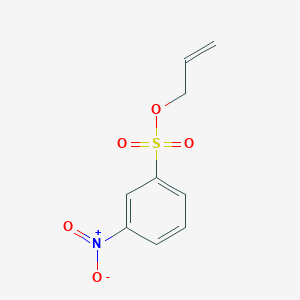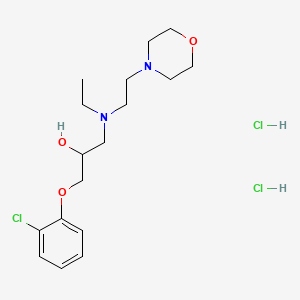
1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a morpholinoethyl group, and a propanol backbone. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps. One common method includes the reaction of o-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ethyl(2-morpholinoethyl)amine. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling and receptor binding due to its ability to interact with specific molecular targets.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker in cardiovascular research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to beta-adrenergic receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This interaction is mediated through the compound’s ability to mimic the structure of natural ligands, allowing it to compete for binding sites on the receptors.
Comparación Con Compuestos Similares
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker with a different pharmacokinetic profile.
Metoprolol: A beta-blocker with similar therapeutic effects but different metabolic pathways.
Uniqueness: 1-(o-Chlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chlorophenoxy group and a morpholinoethyl group allows for specific interactions with molecular targets, making it a valuable compound in research and therapeutic applications.
Propiedades
Número CAS |
22820-19-5 |
|---|---|
Fórmula molecular |
C17H29Cl3N2O3 |
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenoxy)-3-[ethyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H27ClN2O3.2ClH/c1-2-19(7-8-20-9-11-22-12-10-20)13-15(21)14-23-17-6-4-3-5-16(17)18;;/h3-6,15,21H,2,7-14H2,1H3;2*1H |
Clave InChI |
XSOWWAWZJMEEMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


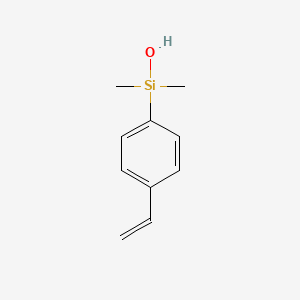
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
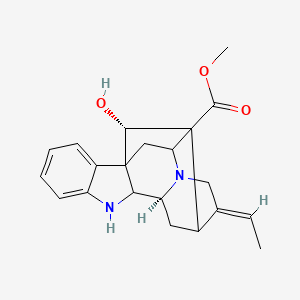
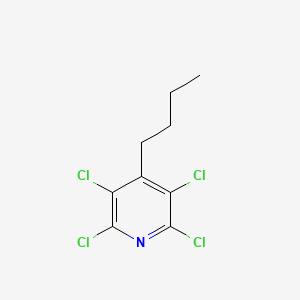
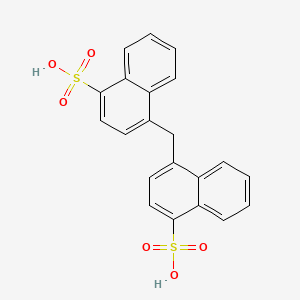
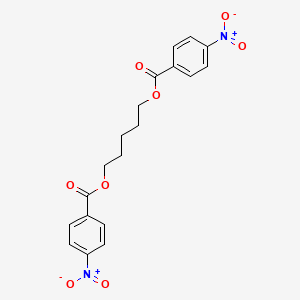
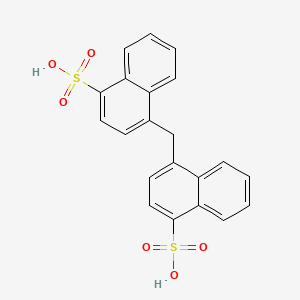
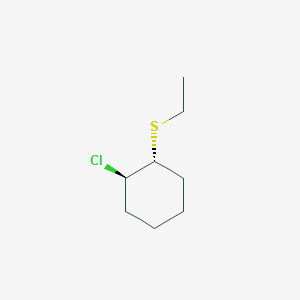
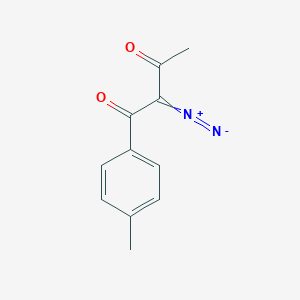
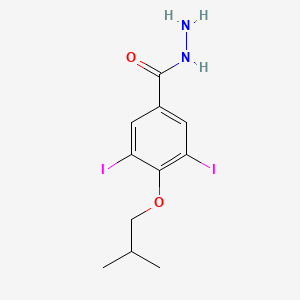
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)
